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Compound of Interest

Compound Name: 5,6-Dihydroxy-1,3-benzodioxole

Cat. No.: B1313633 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
5,6-Dihydroxy-1,3-benzodioxole, a derivative of the 1,3-benzodioxole scaffold, holds interest

within medicinal chemistry and drug development due to the prevalence of the benzodioxole

moiety in numerous biologically active compounds.[1] The substitution pattern, particularly the

catechol-like dihydroxy groups, suggests potential for antioxidant activity and interaction with

biological targets. Accurate spectroscopic characterization is fundamental for the unambiguous

identification, purity assessment, and quality control of this compound in research and

development settings. This guide provides a comprehensive overview of the expected

spectroscopic data for 5,6-Dihydroxy-1,3-benzodioxole, alongside detailed experimental

protocols for its characterization.

Molecular Structure and Properties
Property Value

Chemical Name 5,6-Dihydroxy-1,3-benzodioxole

Synonyms 1,3-Benzodioxole-5,6-diol

CAS Number 21505-20-4[2][3]

Molecular Formula C₇H₆O₄[2][3]

Molecular Weight 154.12 g/mol [2]
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Spectroscopic Data Summary
While a complete set of experimentally-derived spectra for 5,6-Dihydroxy-1,3-benzodioxole is

not readily available in public databases, the following tables summarize the predicted and

expected values based on the analysis of structurally related compounds and general

principles of spectroscopy.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum is expected to be simple, reflecting the symmetry of the molecule. The

chemical shifts are influenced by the electron-donating effects of the dioxole and hydroxyl

groups.

Table 1: Predicted ¹H NMR Spectral Data

Proton Assignment
Predicted Chemical Shift
(δ, ppm)

Multiplicity

Aromatic CH (2H) 6.3 - 6.6 Singlet

Methylene O-CH₂-O (2H) 5.8 - 6.0 Singlet

Hydroxyl OH (2H) 8.5 - 9.5 (broad) Singlet

Note: The chemical shift of the hydroxyl protons is highly dependent on the solvent,

concentration, and temperature due to hydrogen bonding and exchange with residual water.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectrum will show distinct signals for the carbon atoms in different chemical

environments.

Table 2: Predicted ¹³C NMR Spectral Data
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Carbon Assignment Predicted Chemical Shift (δ, ppm)

Aromatic C-OH (C5, C6) 140 - 145

Aromatic C-O (C4a, C7a) 135 - 140

Aromatic CH (C4, C7) 100 - 105

Methylene O-CH₂-O (C2) 101 - 103

Fourier-Transform Infrared (FT-IR) Spectroscopy
The IR spectrum will be characterized by the vibrational modes of the hydroxyl, aromatic, and

ether functional groups.

Table 3: Expected FT-IR Absorption Bands

Functional Group Wavenumber (cm⁻¹) Intensity

O-H Stretch (phenolic) 3200 - 3500 Strong, Broad

C-H Stretch (aromatic) 3000 - 3100 Medium

C=C Stretch (aromatic) 1580 - 1620, 1450 - 1500 Medium to Strong

C-O-C Stretch (dioxole) 1200 - 1260, 1030 - 1050 Strong

C-O Stretch (phenolic) 1150 - 1250 Strong

Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) is expected to show a prominent molecular ion

peak and characteristic fragmentation patterns.

Table 4: Expected Mass Spectrometry Data (EI)
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m/z Assignment Relative Intensity

154 [M]⁺ (Molecular Ion) High

124 [M - CH₂O]⁺ Medium

96 [M - CO - CO]⁺ Medium

UV-Visible (UV-Vis) Spectroscopy
The UV-Vis spectrum in a suitable solvent like methanol or ethanol is expected to show

absorptions characteristic of a substituted benzene ring.

Table 5: Expected UV-Vis Absorption Maxima

Wavelength (λmax, nm) Electronic Transition

~210 - 220 π → π

~280 - 295 π → π

Experimental Protocols
Detailed methodologies for acquiring the spectroscopic data are provided below.

Synthesis and Purification Workflow
A potential synthetic route to 5,6-Dihydroxy-1,3-benzodioxole could involve the hydroxylation

of a suitable benzodioxole precursor. The general workflow for its synthesis and

characterization is outlined below.
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Workflow for Synthesis and Characterization

Synthesis

Purification

Spectroscopic Characterization

Starting Material
(e.g., Sesamol)

Chemical Transformation
(e.g., Oxidation/Hydroxylation)

Reaction Work-up
& Crude Isolation

Chromatography
(e.g., Column Chromatography)

Purity Assessment
(TLC, HPLC)

NMR Spectroscopy
(¹H, ¹³C) FT-IR Spectroscopy Mass Spectrometry UV-Vis Spectroscopy
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Caption: General workflow for the synthesis and spectroscopic characterization of 5,6-
Dihydroxy-1,3-benzodioxole.

¹H and ¹³C NMR Spectroscopy
Sample Preparation: Dissolve approximately 10-20 mg of the purified compound in 0.6-0.7

mL of a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄).
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Instrumentation: Use a 400 MHz or higher field strength NMR spectrometer.

¹H NMR Acquisition:

Acquire the spectrum at a constant temperature (e.g., 298 K).

Set the spectral width to cover the expected range of chemical shifts (e.g., 0-12 ppm).

Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

Process the data with appropriate window functions and perform a Fourier transform.

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

¹³C NMR Acquisition:

Acquire a proton-decoupled ¹³C spectrum.

Set the spectral width to cover the expected range (e.g., 0-180 ppm).

A longer acquisition time and a higher number of scans will be necessary due to the low

natural abundance of ¹³C.

Fourier-Transform Infrared (FT-IR) Spectroscopy
For a solid sample, one of the following methods can be used:

KBr Pellet Method:

Grind 1-2 mg of the sample with approximately 100-200 mg of dry, spectroscopic grade

potassium bromide (KBr) in an agate mortar and pestle.

Compress the mixture under high pressure in a die to form a transparent pellet.

Place the pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum.

Attenuated Total Reflectance (ATR) Method:

Place a small amount of the solid sample directly on the ATR crystal.
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Ensure good contact between the sample and the crystal by applying pressure with the

built-in clamp.

Acquire the spectrum. This method requires minimal sample preparation.

Mass Spectrometry
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer,

typically dissolved in a volatile solvent (e.g., methanol, acetonitrile) for techniques like

Electrospray Ionization (ESI), or directly for Electron Ionization (EI) if the compound is

sufficiently volatile.

Ionization: Utilize an appropriate ionization technique. ESI is a soft ionization method

suitable for obtaining the molecular ion, while EI can provide valuable fragmentation

information.

Mass Analysis: Scan a suitable mass-to-charge (m/z) range to detect the molecular ion and

expected fragments.

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and

interpret the fragmentation pattern to confirm the structure.

UV-Visible (UV-Vis) Spectroscopy
Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent

(e.g., ethanol, methanol, or acetonitrile). The concentration should be adjusted to yield an

absorbance in the range of 0.1 to 1.0.

Blank Measurement: Record a baseline spectrum of the pure solvent in a matched cuvette.

Sample Measurement: Record the absorption spectrum of the sample solution over a

wavelength range of approximately 200-400 nm.

Data Analysis: Identify the wavelengths of maximum absorbance (λmax).

Biological Activity Context
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Derivatives of 1,3-benzodioxole have been reported to exhibit a wide range of biological

activities, including anti-tumor, anti-hyperlipidemia, and antioxidant properties.[1] The catechol

moiety present in 5,6-Dihydroxy-1,3-benzodioxole is a well-known structural feature in many

antioxidants and enzyme inhibitors. The potential for this compound to engage in relevant

biological pathways is depicted in the logical diagram below.

Potential Biological Relevance of 5,6-Dihydroxy-1,3-benzodioxole

Antioxidant Activity Enzyme Inhibition

Cellular Signaling

5,6-Dihydroxy-1,3-benzodioxole

ROS Scavenging InhibitionModulation of
Signaling Pathways

Reactive Oxygen Species (ROS) Target Enzymes
(e.g., Tyrosinase, COX)

Induction of Apoptosis
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Caption: Logical diagram of the potential biological activities of 5,6-Dihydroxy-1,3-
benzodioxole.

Conclusion
This technical guide provides a foundational spectroscopic profile and standardized

characterization protocols for 5,6-Dihydroxy-1,3-benzodioxole. The presented data, based on

established spectroscopic principles and analysis of related structures, serves as a valuable

resource for researchers in the fields of synthetic chemistry, pharmacology, and drug

development. Adherence to the outlined experimental methodologies will ensure the generation

of reliable and reproducible data, facilitating further investigation into the chemical and

biological properties of this compound.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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